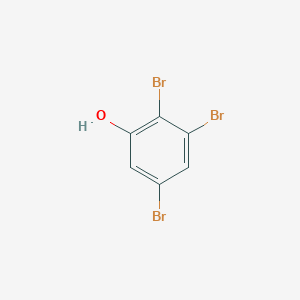

Phenol, 2,3,5-tribromo-

Overview

Description

Phenol, 2,3,5-tribromo- is a chemical compound with the molecular formula C6H3Br3O and a molecular weight of 330.8 . It is a brominated derivative of phenol .

Synthesis Analysis

The synthesis of substituted phenols, such as Phenol, 2,3,5-tribromo-, can be achieved via ipso-hydroxylation of arylboronic acids in ethanol . This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . A wide range of arylboronic acids can be smoothly transformed into substituted phenols in very good to excellent yields without chromatographic purification .Molecular Structure Analysis

The molecular structure of Phenol, 2,3,5-tribromo- consists of a phenol group with three bromine atoms attached to the 2nd, 3rd, and 5th carbon atoms .Physical And Chemical Properties Analysis

Phenol, 2,3,5-tribromo- is slightly soluble in water . It has a molecular weight of 330.8 .Scientific Research Applications

Embryotoxicity Studies

2,3,5-tribromophenol (TBP) has been used in studies to understand its embryotoxic effects on early post-implantation development of mouse embryos in vitro . The research revealed the dose-dependent toxic effects of TBP on mouse embryos from peri-implantation to egg cylinder stages .

Flame Retardant

TBP is a widely used brominated flame retardant . It’s used in a variety of consumer and industrial products due to its stability and resistance to fire .

Intermediate in Industrial Processes

Apart from being a flame retardant, TBP is also used as an intermediate to produce other brominated flame retardants .

Fungicide for Wood Preservation

TBP is used as a fungicide for wood preservation . It helps to protect the wood from fungal decay and extend its lifespan .

Environmental Pollutant Studies

Due to its widespread use and detection in various environmental components, TBP is often studied as an environmental pollutant . These studies aim to understand the impact of TBP on ecosystems and human health .

Sensor Development

Research has been conducted to develop a molecularly imprinted nanofiber film for sensitive sensing of TBP . This sensor system exhibited excellent TBP sensing performances, such as a low detection limit and good regeneration performance .

Safety and Hazards

Mechanism of Action

Target of Action

Brominated phenols, including 2,3,5-tribromophenol, are known to interact with various biological systems and may have potential endocrine-disrupting properties .

Mode of Action

It has been suggested that brominated phenols may disturb cellular ca2+ signaling in neuroendocrine cells

Biochemical Pathways

A study on a similar compound, 2,4,6-tribromophenol, showed that it was metabolized by rice plants via oxidative and hydrolytic debromination reactions, forming 6-bromo-1,2,4-benzenetriol as the ring-cleavage substrate . This suggests that 2,3,5-tribromophenol may also undergo similar transformations in biological systems.

Result of Action

It has been suggested that brominated phenols, including 2,3,5-tribromophenol, may have potential endocrine-disrupting properties and could disturb cellular ca2+ signaling in neuroendocrine cells .

Action Environment

Environmental factors such as pH and temperature can influence the properties and accumulation of brominated phenols in the environment . For instance, the incidence of tribromophenol detection in agricultural soils increased significantly with urbanization and increasing production

properties

IUPAC Name |

2,3,5-tribromophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3O/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDJCHZVXDLVIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)Br)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenol, 2,3,5-tribromo- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

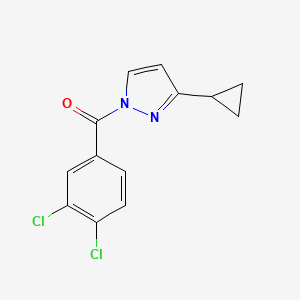

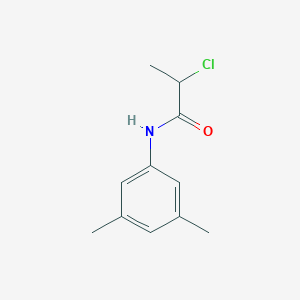

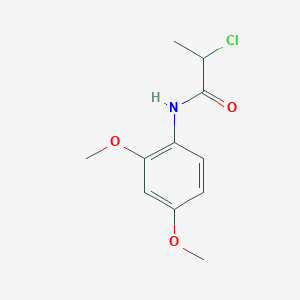

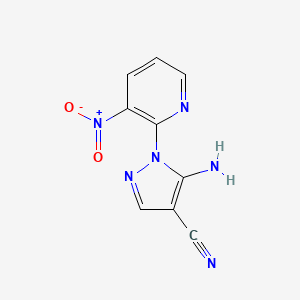

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B3039064.png)

![5-(Benzo[D]thiazol-2-yl)thiophene-2-boronic acid](/img/structure/B3039070.png)

![2-chloro-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenesulfonamide](/img/structure/B3039076.png)

![2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B3039082.png)

methanone](/img/structure/B3039083.png)

![[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(4-bromophenyl)methanone](/img/structure/B3039084.png)